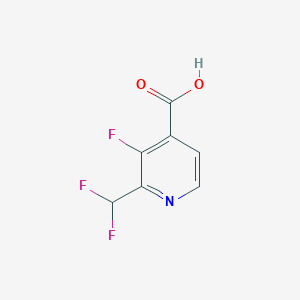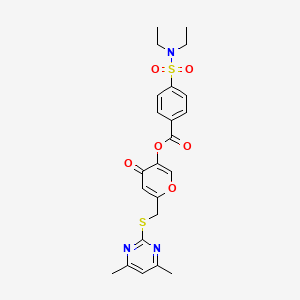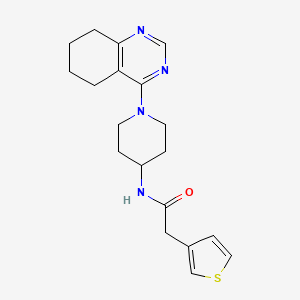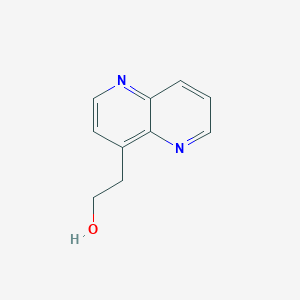![molecular formula C25H27N5 B2387559 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890638-95-6](/img/structure/B2387559.png)
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H27N5 and its molecular weight is 397.526. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant area of research involving pyrazolo[1,5-a]pyrimidine derivatives focuses on their synthesis and evaluation for various biological activities. One study detailed the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized through a series of chemical reactions and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, providing insights into their structure-activity relationships (Rahmouni et al., 2016).
Nonsteroidal Anti-inflammatory Properties
Another study explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines, identifying them as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) without ulcerogenic activity. The study synthesized various pyrazolo[1,5-a]pyrimidines and tested their anti-inflammatory efficacy, finding some derivatives with activity surpassing traditional NSAIDs like phenylbutazone and indomethacin, but without their associated gastrointestinal side effects (Auzzi et al., 1983).
Antimicrobial and Anticancer Activities
Research has also been conducted on the antimicrobial and anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives. A variety of new derivatives were synthesized and tested against various bacterial and fungal strains, with some showing promising antimicrobial properties. Additionally, certain derivatives exhibited significant anticancer activity, demonstrating the potential of pyrazolo[1,5-a]pyrimidine compounds in developing new therapeutic agents (Shaaban et al., 2019).
In Vitro Anthelmintic Activity
The anthelmintic activity of new pyrazolo[1,5-a]pyrimidines against Nippostrongylus brasiliensis was investigated, revealing moderate activity in vitro. This research suggests potential applications of these compounds in treating parasitic worm infections, highlighting another avenue of therapeutic exploration (Quiroga et al., 1999).
Analgesic and Anti-inflammatory Evaluation
Further studies have synthesized fused heterocyclic ring systems incorporating the phenylsulfonyl moiety into the pyrazolo[1,5-a]pyrimidine structure, assessing their analgesic and anti-inflammatory activities. Some compounds showed exceptional analgesic activity comparable to or better than indomethacin, a widely used anti-inflammatory drug, indicating the potential for developing new pain management therapies (Shaaban et al., 2008).
Propiedades
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-18-9-11-21(12-10-18)24-20(3)27-30-23(17-19(2)26-25(24)30)29-15-13-28(14-16-29)22-7-5-4-6-8-22/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUELYCKVVWGWAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2-methyl-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2387477.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2387484.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)
![3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2387489.png)

![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)
![7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387495.png)

